molecular formula C16H13ClN2O2 B269887 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone CAS No. 29020-06-2

2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone

Cat. No. B269887
CAS RN: 29020-06-2
M. Wt: 300.74 g/mol
InChI Key: MOHGSMMTQPPBRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone, also known as Cbz-Cl, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medical research.

Mechanism of Action

The mechanism of action of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone involves the inhibition of various signaling pathways involved in cancer cell growth and survival. It has been found to inhibit the activity of the protein kinase B (Akt) pathway, which is involved in cell survival and proliferation. 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone also inhibits the activity of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell growth and differentiation. Additionally, 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been found to induce the expression of certain tumor suppressor genes, which further inhibits cancer cell growth.
Biochemical and Physiological Effects:
2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been found to have several biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival. 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone also induces apoptosis in cancer cells, which leads to their death. Additionally, 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been found to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone in lab experiments is its high potency and selectivity towards cancer cells. It has been found to have minimal toxicity towards normal cells, which makes it a promising candidate for cancer treatment. Additionally, 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone is relatively easy to synthesize and purify, which makes it a cost-effective option for lab experiments. However, one limitation of using 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone is its limited solubility in aqueous solutions, which may affect its bioavailability and efficacy.

Future Directions

There are several future directions for the research and development of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone. One potential direction is to explore its efficacy in combination with other cancer treatments such as chemotherapy and radiation therapy. Another direction is to investigate its potential applications in the treatment of other diseases such as inflammatory disorders and autoimmune diseases. Additionally, further research is needed to optimize the synthesis and purification methods of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone to improve its yield and bioavailability.

Synthesis Methods

The synthesis of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone involves the reaction of 2-chloro-1H-benzimidazole with 4-methoxyphenylacetic acid in the presence of a suitable coupling agent such as N,N'-carbonyldiimidazole (CDI) or 1,3-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using column chromatography or recrystallization. The yield of 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone can be improved by optimizing the reaction conditions such as temperature, time, and solvent.

Scientific Research Applications

2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone has been found to have potential applications in medical research, particularly in the field of cancer treatment. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone works by inducing apoptosis, or programmed cell death, in cancer cells. It has also been found to inhibit the activity of certain enzymes involved in cancer cell proliferation and survival.

properties

CAS RN

29020-06-2

Product Name

2-(2-chloro-1H-benzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone

Molecular Formula

C16H13ClN2O2

Molecular Weight

300.74 g/mol

IUPAC Name

2-(2-chlorobenzimidazol-1-yl)-1-(4-methoxyphenyl)ethanone

InChI

InChI=1S/C16H13ClN2O2/c1-21-12-8-6-11(7-9-12)15(20)10-19-14-5-3-2-4-13(14)18-16(19)17/h2-9H,10H2,1H3

InChI Key

MOHGSMMTQPPBRA-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl

Canonical SMILES

COC1=CC=C(C=C1)C(=O)CN2C3=CC=CC=C3N=C2Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.